N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. Its molecular structure includes a cinnoline ring system, which is known for its biological activity and potential therapeutic benefits.
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-17(22)11-13-10-14(7-8-15(13)19-20)18-16(21)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGSAYBUDFGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the cinnoline core. This can be achieved through cyclization reactions involving appropriate precursors. The final step usually involves the acylation of the cinnoline derivative with phenylacetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide
- N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide
- N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-(morpholinosulfonyl)benzamide
Uniqueness
What sets N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide apart from these similar compounds is its specific structural features and the resulting biological activity. The presence of the phenylacetamide group, for example, may confer unique binding properties and therapeutic potential.
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and cytotoxic effects, as well as its mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have indicated that derivatives of phenylacetamide exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a promising MIC against various bacterial strains. Preliminary evaluations suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial effect is likely due to membrane disruption and interference with essential cellular functions. Scanning Electron Microscopy (SEM) studies reveal that treated bacterial cells exhibit morphological changes indicative of membrane damage.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Xanthomonas oryzae | 156.7 |
| Xanthomonas axonopodis | 230.5 |
| Escherichia coli | 120.0 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that this compound has selective toxicity:
- Cell Lines Tested : Commonly used cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
- Results : The compound exhibited IC values ranging from 10 µM to 30 µM depending on the cell line, indicating moderate cytotoxicity with potential for further development.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 25 |
Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial properties of phenylacetamide derivatives, N-(2-methyl-3-oxo...) was found to be one of the most effective compounds against Xanthomonas species. The study utilized a broth microdilution method to determine the MIC values and confirmed the compound's ability to disrupt bacterial membranes through SEM analysis.
Study 2: Cytotoxicity in Cancer Cells
Another research focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that while the compound was effective in inhibiting cell growth at certain concentrations, it also exhibited a dose-dependent relationship with cytotoxicity. Further investigations into the apoptotic pathways activated by this compound are ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
